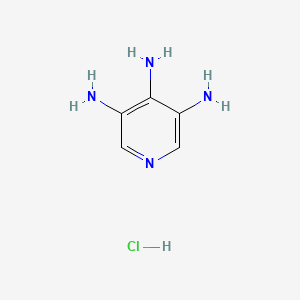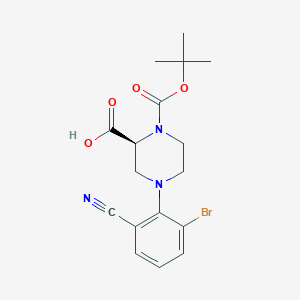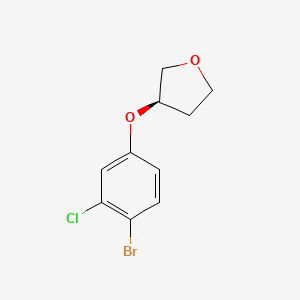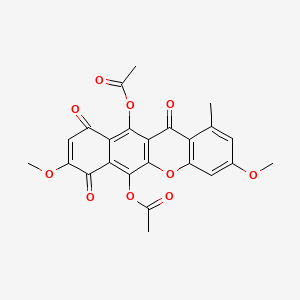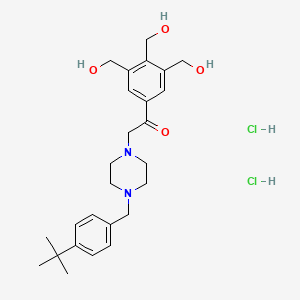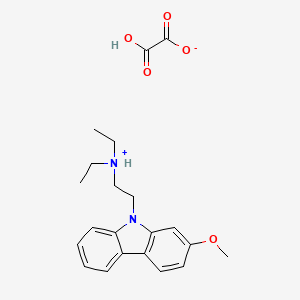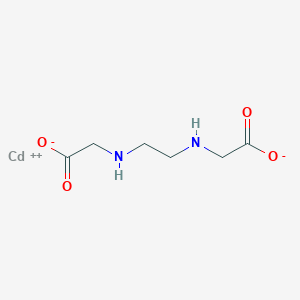
Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- is a coordination compound with the molecular formula C6H10CdN2O4 and a molecular weight of 286.5656 g/mol It is a heterocyclic organic compound that features cadmium coordinated to two ethylenediamine-N,N’-diacetate ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- typically involves the reaction of cadmium salts with ethylenediamine-N,N’-diacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired coordination complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine-N,N’-diacetate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- involves its ability to coordinate with various molecular targets, including proteins and enzymes. The cadmium ion can interact with thiol groups in proteins, leading to changes in protein structure and function. This interaction can disrupt cellular processes and lead to toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium ethylenediaminetetraacetic acid (EDTA): Another cadmium coordination compound with similar properties but different ligand structure.
Cadmium diethylenetriaminepentaacetic acid (DTPA): A cadmium complex with a more complex ligand structure, offering different coordination properties.
Uniqueness
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to other cadmium complexes. Its ability to form stable complexes with ethylenediamine-N,N’-diacetate ligands makes it valuable for various research applications .
Eigenschaften
CAS-Nummer |
29977-13-7 |
|---|---|
Molekularformel |
C6H10CdN2O4 |
Molekulargewicht |
286.57 g/mol |
IUPAC-Name |
cadmium(2+);2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cd/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
CKSHJRHDTOILHQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

